molecular formula C13H21BN2O3 B13351800 (R)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

(R)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13351800
M. Wt: 264.13 g/mol
InChI Key: FVBWLIPNYGDMCQ-LLVKDONJSA-N
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Description

®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrofuran and pyrazole intermediates, followed by the introduction of the dioxaborolane group under specific reaction conditions. Common reagents used in these steps include organometallic catalysts, boronic acids, and various solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicinal chemistry, ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance biological activity and selectivity against specific targets.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: shares similarities with other boron-containing compounds, such as boronic acids and boronate esters.

    Pyrazole derivatives: Compounds with similar pyrazole rings may exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of ®-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications across various fields.

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m1/s1

InChI Key

FVBWLIPNYGDMCQ-LLVKDONJSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H]3CCOC3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3

Origin of Product

United States

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